molecular formula C15H18N2O4S B5716738 1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione

1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione

Cat. No.: B5716738
M. Wt: 322.4 g/mol
InChI Key: WYKRONWTHHFERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure with a piperidin-1-ylsulfonylphenyl substituent. This compound is part of a broader class of heterocyclic compounds, which are known for their significant roles in medicinal chemistry and pharmacology. The pyrrolidine ring, in particular, is a versatile scaffold that is widely used in drug discovery due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable pyrrolidine-2,5-dione precursor with a sulfonyl chloride derivative of piperidine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The process might include steps such as recrystallization, chromatography, and solvent extraction to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of the pyrrolidine-2,5-dione core and the piperidin-1-ylsulfonylphenyl group. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c18-14-8-9-15(19)17(14)12-4-6-13(7-5-12)22(20,21)16-10-2-1-3-11-16/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKRONWTHHFERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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